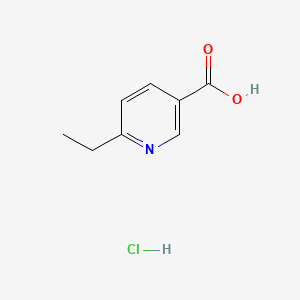
4-(3-Methoxyphenyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Methoxyphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17NO. It belongs to the class of substituted phenethylamines and is structurally related to the neurotransmitter dopamine. The compound is characterized by the presence of two methoxy (OCH~3~) groups on the phenethylamine backbone.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 4-(3-Methoxyphenyl)butan-2-amine involves several steps. One common synthetic route includes the following reactions:
Alkylation of Phenethylamine Derivative: Starting with a phenethylamine derivative (such as 3,4-dimethoxyphenethylamine), alkylation occurs at the α-carbon position using an appropriate alkyl halide or alkylating agent.
Reductive Amination: The alkylation product undergoes reductive amination using a reducing agent (e.g., sodium cyanoborohydride) and an amine source (e.g., methylamine).
Purification and Isolation: The resulting this compound is purified and isolated.
Industrial Production: Industrial-scale production methods are not widely documented, but the compound can be synthesized in laboratories using the above synthetic routes.
Analyse Des Réactions Chimiques
4-(3-Methoxyphenyl)butan-2-amine can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or other oxidized products.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: Substitution reactions may occur at the aromatic ring or the amino group.
Common reagents and conditions depend on the specific reaction type and functional groups involved.
Applications De Recherche Scientifique
Chemistry::
Precursor: Used as a precursor in the synthesis of other compounds.
Pharmaceutical Research: Investigated for potential drug development due to its structural similarity to dopamine.
Neurotransmitter Analog: Studied for its effects on neurotransmitter systems.
Receptor Binding Studies: Used in binding studies to explore interactions with receptors.
Chemical Intermediates: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The exact mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine remains an area of ongoing research. It likely interacts with receptors in the central nervous system, affecting neurotransmission and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-(3-Methoxyphenyl)butan-2-amine shares structural features with other phenethylamines, including:
3,4-Dimethoxyphenethylamine (DMPEA): A close structural analogue.
Dopamine: The endogenous neurotransmitter it resembles.
its unique combination of methoxy groups distinguishes it from these related compounds.
Remember that further research and experimental evidence are essential to fully understand the compound’s properties and applications.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
4-(3-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7,12H2,1-2H3 |
Clé InChI |
KZECXEYLEYCQJH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC1=CC(=CC=C1)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


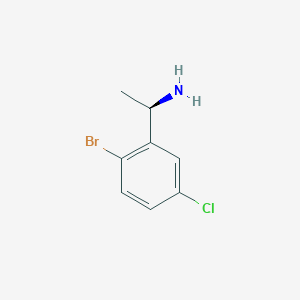
![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)
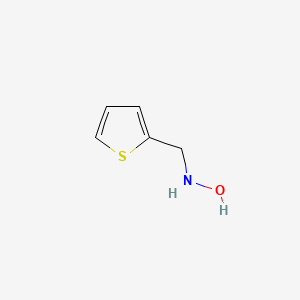
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

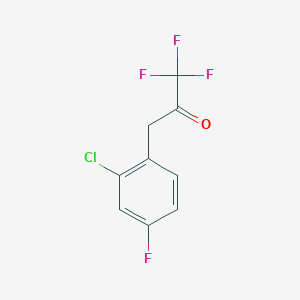
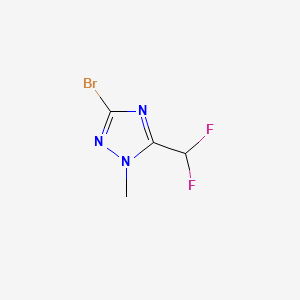
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)





